molecular formula C11H11NO2 B1456700 3-(2-Cyanopropan-2-yl)benzoic acid CAS No. 872091-00-4

3-(2-Cyanopropan-2-yl)benzoic acid

Cat. No.: B1456700
CAS No.: 872091-00-4
M. Wt: 189.21 g/mol
InChI Key: VSCTXXVTZNQKAX-UHFFFAOYSA-N
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Scientific Research Applications

3-(2-Cyanopropan-2-yl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Cyanopropan-2-yl)benzoic acid involves the hydrolysis of methyl 3-(2-cyanopropan-2-yl)benzoate. The ester is treated with lithium hydroxide monohydrate (LiOH·H2O) in a mixture of tetrahydrofuran (THF), water, and methanol (MeOH) at room temperature for 18 hours. The reaction mixture is then concentrated under reduced pressure, and the resulting solution is acidified to pH 2 with concentrated hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar hydrolysis reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-(2-Cyanopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitrile group can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the fourth position.

    2-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the second position.

Uniqueness

3-(2-Cyanopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the nitrile group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

IUPAC Name

3-(2-cyanopropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCTXXVTZNQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720406
Record name 3-(2-Cyanopropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872091-00-4
Record name 3-(2-Cyanopropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 300 mg 3-(1-Cyano-1-methyl-ethyl)-benzoic acid ethyl ester and 165 mg sodium hydroxide in 1 ml ethanol and 0.5 ml water were stirred 2 hrs at RT. 20 ml water were added and the pH was adjusted to 1-2 by addition of conc. hydrochloric acid. The title product precipitated and was isolated by filtration, washed with water and dried, yielding 184 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(2-cyanopropan-2-yl)benzoate (1 equiv.) in THF (0.10 M) was added 1M LiOH (2.5 equiv.) and allowed to stir at RT for 18 hrs. LCMS analysis indicated the formation of the desired product (MH+—190, Rt—0.60 min). The volatiles were removed in vacuo, and the aqueous phase was acidified to ˜pH3 with 1M HCl. A white precipitate was formed, filtered and dried. Isolated 3-(2-cyanopropan-2-yl)benzoic acid in 63% yield. LCMS (m/z) (M+H)=190.1, Rt=0.60. 1H NMR (400 MHz, ) δ ppm 1.76 (s, 6H) 7.54 (t, J=7.83 Hz, 1H) 7.74-7.80 (m, 1H) 8.00 (d, J=7.43 Hz, 1H) 8.16-8.21 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods III

Procedure details

A solution of methyl 3-(2-cyanopropan-2-yl)benzoate 2 (72 g, 5.9 mmol) in THF (900 mL), MeOH (300 mL) and water 300 (mL) was treated with lithium hydroxide (47.6 g, 1.13 mol). The mixture was stirred overnight at rt. Concentrated to ±300 mL in vacuo and the resulting solution was acidified with 1N HCl solution. The resulting white precipitate was collected, washed with water and dried. Purification by column chromatography (5% methanol in CH2Cl2) gave pure 3-(2-cyanopropan-2-yl)benzoic acid 3 (20.7 g, 31%). 1H-NMR (400 MHz, CDCl3) 1.78 (s, 6H), (t, J=7.5 Hz, 1H), 7.80 (m, 1H), 8.09 (m, 1H), 8.20 (m, 1H).
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-(1-cyano-1-methylethyl)benzoate (2.8 g, 14 mmol) in tetrahydrofuran (30 mL) were added lithium hydroxide-monohydrate (0.98 g, 24 mmol), methanol (10 mL) and water (10 mL), and the mixture was stirred at room temperature for 18 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (15 mL). The mixture was adjusted to pH 3 by slowly adding 1N hydrochloric acid. The precipitated white precipitate was collected by filtration, washed with water, and air-dried to give the title compound (2.5 g, 98%) as a white powder.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
lithium hydroxide-monohydrate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods V

Procedure details

To a solution of methyl 3-(1-cyano-1-methylethyl)benzoate (2.8 g, 14 mmol) in tetrahydrofuran (30 mL) were added lithium hydroxide•monohydrate (0.98 g, 24 mmol), methanol (10 mL) and water (10 mL), and the mixture was stirred at room temperature for 18 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (15 mL). 1N Hydrochloric acid was slowly added to the mixture to adjust the pH to 3. The precipitated white precipitate was collected by filtration, washed with water, and dried to give the title compound (2.5 g, 98%) as a white powder.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium hydroxide•monohydrate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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